![molecular formula C7H4BrClN2 B1439456 3-Bromo-6-chloroimidazo[1,2-a]pyridine CAS No. 886371-28-4](/img/structure/B1439456.png)

3-Bromo-6-chloroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

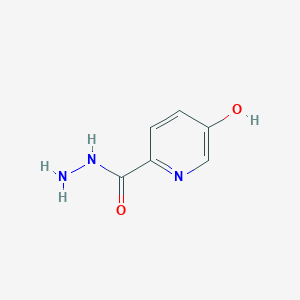

3-Bromo-6-chloroimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

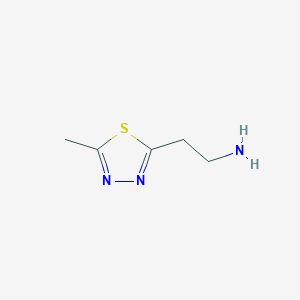

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

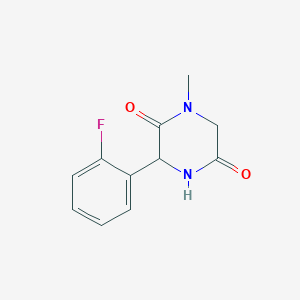

The molecular formula of this compound is C7H4BrClN2 . Its molecular weight is 231.48 .Chemical Reactions Analysis

There is a fierce competition between amidation and bromination in the reactions involving this compound . Iodine plays an extremely important role in this C–C bond cleavage reaction .Physical And Chemical Properties Analysis

This compound is a solid . Its density is 1.8±0.1 g/cm3 . The index of refraction is 1.707 . It has 2 H bond acceptors and 0 H bond donors .Applications De Recherche Scientifique

Synthesis and Functionalization

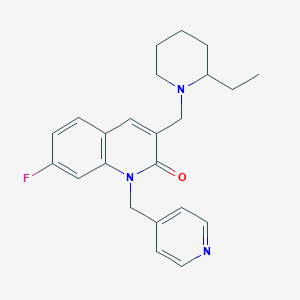

- The compound has been used in the synthesis of 3-alkenylimidazo[1,2-a]pyridines via a palladium-catalyzed C-H alkenylation method. This process is significant for functionalizing 6-chloroimidazo[1,2-a]pyridines, enabling the production of polyfunctional compounds (Koubachi et al., 2008).

- In a study, 3-bromoimidazo[1,2-a]pyridines and related derivatives were synthesized through reactions involving dihalocarbenes. This research highlights the compound's potential in constructing novel chloroimidazo[1,2-a]pyridines and related structures (Khlebnikov et al., 1991).

Catalysis and Reactions

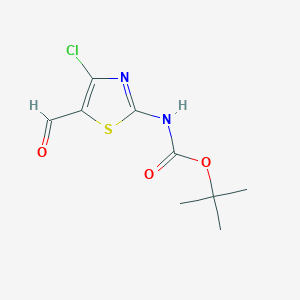

- A copper-mediated aerobic oxidative synthesis technique was developed for converting pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines. This process demonstrates the compound's utility in facilitating various functional group tolerances under mild conditions (Zhou et al., 2016).

- The compound has been involved in palladium-catalyzed direct arylation and heteroarylation processes, which are critical for the synthesis of various substituted imidazo[1,2-a]pyridines (Koubachi et al., 2006).

Material Science and Coordination Chemistry

- In material science, 3-bromo-6-chloroimidazo[1,2-a]pyridine derivatives have been used to construct coordination polymers and complexes with diverse structural and functional properties (Li et al., 2018).

- The positional isomers of 2-chloroimidazo[1,2-a]pyridines have been studied for their phosphorescent properties and response to external stimuli like acid-base vapor (Li & Yong, 2019).

Pharmaceutical Applications

- Certain derivatives of this compound have shown potential in anticancer and antimicrobial applications. Their structures serve as templates for synthesizing agents targeting specific biological activities (Shelke et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBKDAUSMLPFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672185 | |

| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-28-4 | |

| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)